molecular formula C22H26O2 B1599185 2,7-Di-tert-butylfluorene-9-carboxylic acid CAS No. 351003-13-9

2,7-Di-tert-butylfluorene-9-carboxylic acid

Cat. No.: B1599185
CAS No.: 351003-13-9
M. Wt: 322.4 g/mol
InChI Key: URUVGZSOUVLVLT-UHFFFAOYSA-N
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Description

2,7-Di-tert-butylfluorene-9-carboxylic acid is a chemical compound with the molecular formula C22H26O2. It is a derivative of fluorene, featuring two tert-butyl groups at the 2 and 7 positions and a carboxylic acid group at the 9 position. This compound is known for its unique structural properties and has applications in various scientific fields, including organic electronics, luminescent materials, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-tert-butylfluorene-9-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis begins with fluorene as the starting material.

  • Functionalization: The fluorene core is functionalized by introducing tert-butyl groups at the 2 and 7 positions through Friedel-Crafts alkylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Di-tert-butylfluorene-9-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or aldehydes.

  • Substitution: The compound can undergo substitution reactions at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various substituted fluorenes.

Scientific Research Applications

2,7-Di-tert-butylfluorene-9-carboxylic acid has several scientific research applications:

  • Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.

  • Luminescent Materials: It is employed in the creation of luminescent materials for use in displays and lighting applications.

  • Polymer Chemistry: The compound serves as a building block for the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 2,7-Di-tert-butylfluorene-9-carboxylic acid exerts its effects depends on its specific application For example, in OLEDs, the compound may act as an emissive layer, where its luminescent properties are utilized to produce light

Comparison with Similar Compounds

2,7-Di-tert-butylfluorene-9-carboxylic acid can be compared with other similar compounds, such as:

  • Fluorene: The parent compound without the tert-butyl groups and carboxylic acid.

  • 9-Fluorenone: A ketone derivative of fluorene.

  • 9-Fluorenecarboxylic Acid: A carboxylic acid derivative of fluorene without the tert-butyl groups.

Uniqueness: The presence of tert-butyl groups in this compound enhances its steric hindrance and thermal stability, making it distinct from its simpler counterparts.

Properties

IUPAC Name

2,7-ditert-butyl-9H-fluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)19(20(23)24)17(15)11-13/h7-12,19H,1-6H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUVGZSOUVLVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(=O)O)C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403095
Record name 2,7-Di-tert-butylfluorene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-13-9
Record name 2,7-Di-tert-butylfluorene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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